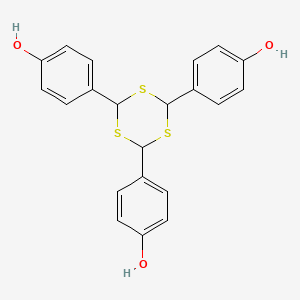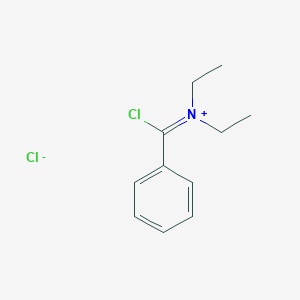
Acetic acid;2-(3,4-dimethoxyphenyl)-6,7-dimethoxynaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-(3,4-dimethoxyphenyl)-6,7-dimethoxynaphthalen-1-ol is a complex organic compound known for its unique chemical structure and properties. This compound features a naphthalene core substituted with methoxy groups and a phenyl ring, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(3,4-dimethoxyphenyl)-6,7-dimethoxynaphthalen-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with formaldehyde in the presence of an acid catalyst to form an isochromanone intermediate . This intermediate can then undergo further reactions to introduce the naphthalene moiety and additional methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2-(3,4-dimethoxyphenyl)-6,7-dimethoxynaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and interactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Acetic acid;2-(3,4-dimethoxyphenyl)-6,7-dimethoxynaphthalen-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of acetic acid;2-(3,4-dimethoxyphenyl)-6,7-dimethoxynaphthalen-1-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit brain mitochondrial respiration via a monoamine oxidase/H2O2-dependent or non-dependent pathway . This inhibition can affect cellular energy production and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenylacetic acid: A simpler compound with similar methoxy substitutions on the phenyl ring.
Homoveratric acid: Another compound with methoxy groups, known for its role as a dopamine metabolite.
Uniqueness
Acetic acid;2-(3,4-dimethoxyphenyl)-6,7-dimethoxynaphthalen-1-ol is unique due to its naphthalene core and multiple methoxy substitutions, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
65047-64-5 |
|---|---|
Formule moléculaire |
C22H24O7 |
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
acetic acid;2-(3,4-dimethoxyphenyl)-6,7-dimethoxynaphthalen-1-ol |
InChI |
InChI=1S/C20H20O5.C2H4O2/c1-22-16-8-6-12(9-17(16)23-2)14-7-5-13-10-18(24-3)19(25-4)11-15(13)20(14)21;1-2(3)4/h5-11,21H,1-4H3;1H3,(H,3,4) |
Clé InChI |
YBCOBHCJFHBMOK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.COC1=C(C=C(C=C1)C2=C(C3=CC(=C(C=C3C=C2)OC)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


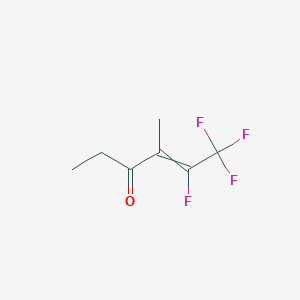
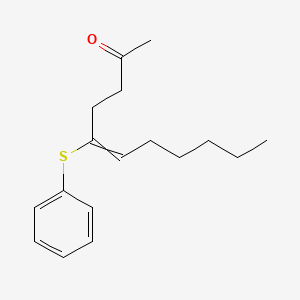
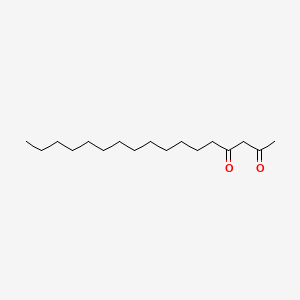
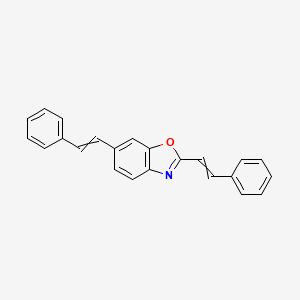

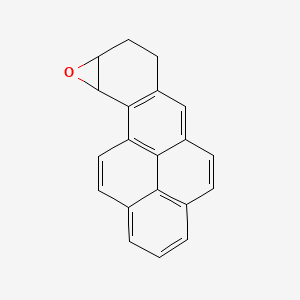
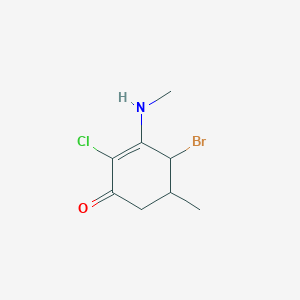
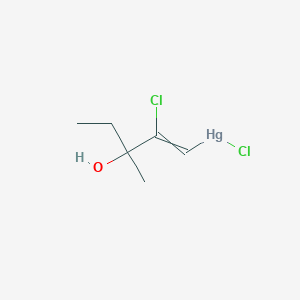
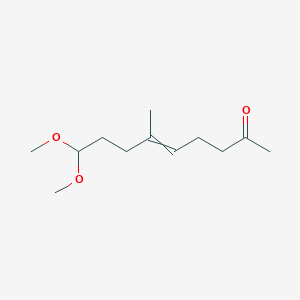
![1-[(Hex-1-yn-3-yl)oxy]-N-{[(hex-1-yn-3-yl)oxy]methyl}methanamine](/img/structure/B14503996.png)

![1-[2-Chloro-1-(4-methoxyphenyl)propyl]-4-methylbenzene](/img/structure/B14504014.png)
